N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine
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Overview
Description
N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine is a complex organic compound with a molecular formula of C16H21N5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, including the formation of the pyrimidine ring, the piperidine ring, and the final coupling of these rings with the pyridine ring. One common method involves the reaction of methylthio-pyrimidine hydroiodides with suitable reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine and pyrimidine rings can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require nucleophiles and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine
- 6-methyl-2-methylsulfanyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one
- 4-[(4-tert-butylphenyl)methylsulfanyl]-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H23N5S |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N-methyl-N-[1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H23N5S/c1-13-12-16(20-17(19-13)23-3)22-10-7-14(8-11-22)21(2)15-6-4-5-9-18-15/h4-6,9,12,14H,7-8,10-11H2,1-3H3 |
InChI Key |
OMPDXNJIFRDHQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
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